6-Chloro-9-methylpurine

Overview

Description

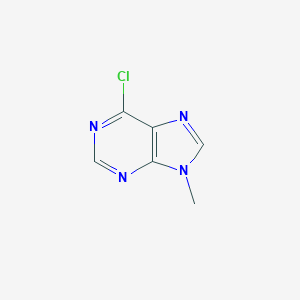

6-Chloro-9-methylpurine (CAS 2346-74-9) is a purine derivative with a molecular formula of C₆H₅ClN₄ and a molecular weight of 168.58 g/mol . Its structure features a chlorine atom at position 6 and a methyl group at position 9 of the purine ring (IUPAC name: this compound) . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for synthesizing 9-alkylpurines and derivatives like 6-mercaptopurine, which exhibit antitumor activities .

Preparation Methods

Classical Alkylation of 6-Chloropurine

The foundational synthesis of 6-chloro-9-methylpurine involves direct N9-alkylation of 6-chloropurine. This method, first reported in Journal of the American Chemical Society (1957), employs methyl iodide (MeI) as the alkylating agent under basic conditions .

Reaction Conditions

-

Substrate : 6-Chloropurine

-

Alkylating Agent : Methyl iodide (1.2 equiv)

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : Room temperature (25°C)

-

Reaction Time : 30 minutes

The reaction proceeds via deprotonation of the purine N9-position by K₂CO₃, followed by nucleophilic attack on MeI. A minor side product (N7-methyl isomer) forms in ~10% yield due to competing alkylation at the N7-position .

Purification

Crude mixtures are crystallized from water, yielding 80% pure N9-methyl product . Industrial-scale protocols report >95% purity after recrystallization .

Mitsunobu-Based Methylation

An alternative approach utilizes the Mitsunobu reaction to achieve regioselective N9-methylation. This method avoids harsh bases and enhances selectivity .

Reaction Scheme

-

Substrate : 6-Chloropurine

-

Reagents : Triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), methanol

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Reaction Time : 30 minutes

The Mitsunobu mechanism transfers the methyl group from methanol to the purine N9-position via a phosphonium intermediate. This method suppresses N7-methylation (<5% byproduct) but requires chromatographic purification to remove triphenylphosphine oxide .

Riboside Deribosylation Strategy

A protective-group-based synthesis leverages 6-chloropurine riboside as a precursor :

Steps

-

N9-Methylation :

-

Treat 6-chloropurine riboside with MeI/K₂CO₃ in acetonitrile.

-

Yield: 89% (N9-methyl riboside intermediate).

-

-

Deribosylation :

-

React with trifluoroacetic acid (TFA) at 45°C for 18 hours.

-

Yield: 85% (this compound).

-

Advantages

-

Ribose acts as a temporary protective group, enhancing solubility and reaction control.

-

Scalable to multi-gram quantities with minimal side reactions .

Industrial Production Protocols

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity :

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 10–15 minutes |

| Temperature | 50°C |

| Pressure | 2–3 bar |

| Throughput | 1–5 kg/hour |

Automated systems adjust MeI and base feed rates in real-time, achieving 92–95% conversion efficiency .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 80 | 95 | N7-methyl (10%) | High |

| Mitsunobu | 75 | 98 | Phosphine oxides | Moderate |

| Riboside Deribosylation | 85 | 97 | None | High |

| Industrial Flow | 92 | 99 | <1% | Very High |

Mechanistic Insights and Optimization

N9 vs. N7 Selectivity

-

Electronic Factors : N9 has higher electron density due to resonance stabilization, favoring alkylation .

-

Steric Effects : Bulky bases (e.g., K₂CO₃) reduce N7 competition by hindering access to the purine C8 position .

Solvent Impact

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-methylpurine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 9-methylpurine and other by-products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Products include 6-amino-9-methylpurine, 6-thio-9-methylpurine, and 6-alkoxy-9-methylpurine.

Oxidation and reduction: Various oxidized or reduced purine derivatives are formed, depending on the specific reaction conditions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral and Anticancer Agents : Derivatives of 6-chloro-9-methylpurine have been investigated for their potential as antiviral and anticancer agents. For instance, certain analogs have shown selective inhibitory activity against various cancer cell lines, including HeLa and SW620 cells .

- Cytokinin Activity : In plant biology, this compound has demonstrated growth-supporting capabilities, although less effective than its unmethylated counterparts. Its role in cytokinin activity has implications for agricultural biotechnology.

2. Enzyme Inhibition

- Xanthine Oxidase Inhibition : this compound effectively inhibits xanthine oxidase, an enzyme crucial for purine catabolism. This inhibition can lead to decreased uric acid production, beneficial in treating conditions like gout.

- Adenosine Deaminase Inhibition : The compound also inhibits adenosine deaminase, affecting adenosine metabolism and potentially enhancing immunosuppressive effects in certain pathological conditions.

3. Synthesis of Nucleoside Analogues

- Building Block for Nucleosides : It serves as a precursor for synthesizing various nucleoside analogs through palladium-mediated cross-coupling reactions with organozinc reagents. These nucleosides can exhibit significant biological activity against bacterial and tumor cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other methylated purines:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Inhibits xanthine oxidase; cytokinin activity | Specific methylation at the ninth position enhances enzyme inhibition |

| 6-Methylpurine | Similar enzyme inhibition | Different methylation position affects overall reactivity |

| 9-Methylguanine | Distinct properties; less effective as cytokinin | Methylation at guanine alters biological effects |

| 9-Methylxanthine | Different pharmacological effects | Oxidized form with varied activity profiles |

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Cytotoxic Activity : Research has shown that certain derivatives exhibit significant cytotoxicity against human tumor xenografts in mice. However, selective antitumor activity was not consistently observed across all derivatives tested .

- Regioselective Alkylation : A robust method for regioselective alkylation of purines under microwave irradiation has been developed, allowing for efficient synthesis of N9-alkylated derivatives from this compound .

Mechanism of Action

The mechanism of action of 6-Chloro-9-methylpurine involves its interaction with various molecular targets. The chlorine atom at the 6th position makes it a reactive site for nucleophilic attack, allowing it to form covalent bonds with biological molecules. This reactivity can inhibit the function of certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Properties :

- Safety : Classified under GHS warning with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Synthetic Utility : Reactivity at position 6 allows nucleophilic substitution reactions, enabling modifications for drug discovery .

The structural and functional differences between 6-Chloro-9-methylpurine and related purine derivatives are critical for understanding their distinct applications in biochemistry and pharmacology. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- 6,9-Dimethyl-9H-purine (CAS 14675-46-8) : The dual methyl groups at positions 6 and 9 increase steric hindrance and stability compared to this compound, making it less reactive in nucleophilic substitutions but more suitable as a stable scaffold in synthetic chemistry .

- 2-Chloro-6-ethoxy-9-methyl-9H-purine : The ethoxy group at position 6 increases solubility in polar solvents, which may enhance bioavailability but reduce electrophilicity at the purine core .

Electronic and Steric Modifications

- 6-Chloro-8-methyl-9H-purine (CAS 92001-52-0) : Methyl at position 8 instead of 9 alters the molecule’s electronic distribution, affecting interactions with enzymes like phosphodiesterases or kinases .

- 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine : The bulky 2-nitrophenylsulfonyl group introduces strong electron-withdrawing effects, directing reactivity toward aromatic substitution at position 9 and enabling use in antimicrobial agent synthesis .

Pharmacological Potential

- Antitumor Activity: this compound’s chlorine atom facilitates conversion to 6-mercaptopurine, a known antimetabolite, whereas 6-Chloro-2,9-dimethyl-9H-purine’s additional methyl group may enhance tumor cell targeting .

- Enzyme Inhibition : 6,9-Dimethyl-9H-purine shows phosphodiesterase inhibition due to its planar structure, while 2-Chloro-6-ethoxy-9-methyl-9H-purine’s ethoxy group may interfere with ATP-binding pockets in kinases .

Biological Activity

6-Chloro-9-methylpurine is a heterocyclic aromatic organic compound belonging to the purine family, characterized by a chlorine atom at the sixth position and a methyl group at the ninth position of its purine ring. This unique structure influences its biological activity, particularly as an enzyme inhibitor and potential therapeutic agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₅ClN₄

- Molecular Weight : Approximately 168.58 g/mol

- Appearance : Pale yellow solid, soluble in various organic solvents

The presence of the chlorine atom and methyl group confers distinct chemical reactivity, allowing this compound to participate in various biological interactions.

This compound primarily acts as an inhibitor of specific enzymes involved in purine metabolism. Notably, it inhibits:

- 6-Chloropurine Phosphohydrolase : An enzyme critical for purine metabolism.

- Certain Kinases : These enzymes are vital for signaling pathways related to cell growth and proliferation.

The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on enzymes related to nucleotide metabolism. This inhibition can affect cellular processes such as:

- Cell Division : By interfering with nucleotide synthesis, it may hinder the proliferation of rapidly dividing cells.

- Signal Transduction : Inhibiting kinases can disrupt signaling pathways that promote cell growth.

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic activity against various cancer cell lines. For example, derivatives synthesized from this compound showed significant cytotoxic effects, although some did not exhibit selective antitumor activity in vivo. A notable study evaluated compounds derived from this compound against human tumor xenografts in mice, revealing that while some compounds had cytotoxic effects, they did not selectively inhibit tumor growth at tested doses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2,6-Dichloro-9-methylpurine | 2382-10-7 | 0.90 | Contains two chlorine atoms; different biological activity. |

| 9-Benzyl-2,6-dichloro-9H-purine | 79064-26-9 | 0.78 | Benzyl group introduces steric hindrance affecting enzyme interactions. |

| 7-Methylxanthine | 6118-76-1 | 0.75 | Xanthine derivative; different pharmacological properties. |

| Theophylline | 58-55-9 | 0.71 | Used primarily as a bronchodilator; distinct therapeutic use. |

The combination of both chlorine and methyl groups in this compound allows for unique interactions with biological targets compared to its analogs.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives :

-

Pharmacological Applications :

- Ongoing research is exploring the potential of this compound as a therapeutic agent for certain cancers and viral infections. Its role as an enzyme inhibitor may provide avenues for developing new treatment strategies.

-

Mechanistic Insights :

- Investigations into the compound's mechanism revealed that its reactivity at the C-6 position allows it to form covalent bonds with nucleophiles, which can inhibit enzyme function or interfere with nucleic acid synthesis.

Q & A

Q. What are the standard protocols for synthesizing 6-Chloro-9-methylpurine, and how can purity be ensured?

Basic Research Focus

The synthesis typically involves nucleophilic substitution reactions. A common method is reacting 9-methylpurine with chlorinating agents (e.g., POCl₃) under controlled conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and NMR spectroscopy (¹H/¹³C in DMSO-d₆). For example, reports 63% yield for a similar alkylation reaction, emphasizing the need for rigorous solvent drying and inert atmospheres to minimize by-products .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Basic Research Focus

Structural confirmation relies on spectroscopic techniques:

- NMR : Compare chemical shifts (e.g., purine C8 proton at δ ~8.5 ppm) and coupling constants (e.g., J = 9 Hz for ribose-proton interactions in derivatives, as noted in ) .

- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺. For instance, highlights the use of HRMS for tautomer verification in purine analogs .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%).

Q. What experimental designs are optimal for studying this compound in enzyme inhibition assays?

Basic Research Focus

Use enzyme kinetics assays with varying substrate concentrations (e.g., 0.1–10 mM) and fixed enzyme levels. Monitor activity via UV-Vis spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenases). Include controls with known inhibitors (e.g., allopurinol for xanthine oxidase). notes its role as a nucleoside analog in probing enzyme mechanisms, requiring strict pH/temperature controls to maintain enzyme stability .

Q. How can competing alkylation pathways be analyzed during this compound reactions?

Advanced Research Focus

Competing pathways (e.g., N7 vs. N9 alkylation) are identified via:

- LC-MS/MS : Detect and quantify by-products (e.g., identified 6-benzyl-9-ethyladenine as a 10% by-product using retention time and fragmentation patterns) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reagents to infer mechanism.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity.

Q. What methodologies resolve tautomeric ambiguities in this compound derivatives?

Advanced Research Focus

Tautomerism is probed via:

- Vibrational Spectroscopy : IR and Raman spectra (e.g., 1600–1700 cm⁻¹ for carbonyl/amine stretches) differentiate tautomers. used this approach for 2-amino-6-chloropurine .

- X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., enol vs. keto configurations).

- pH-Dependent UV Studies : Monitor spectral shifts (e.g., λmax changes) across pH 3–10 to identify dominant tautomers.

Q. How should researchers design assays to quantify this compound’s binding affinity to nucleic acids?

Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on sensor chips and measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding at 25°C and 37°C.

- Fluorescence Quenching : Use ethidium bromide displacement assays with fluorescence detection (ex/em: 520/605 nm). suggests purine analogs often exhibit competitive binding with natural nucleobases .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

Solvent polarity and proticity significantly impact reaction rates:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of attacking agents (e.g., amines) via charge separation.

- Dielectric Constant Correlations : Plot reaction rate (log k) vs. solvent dielectric to optimize conditions.

- Co-solvent Systems : Use water-DMSO mixtures to balance solubility and reactivity. emphasizes documenting solvent purity and supplier details for reproducibility .

Q. What strategies mitigate conflicting data in studies of this compound’s metabolic stability?

Advanced Research Focus

Address discrepancies via:

- Cross-Validation : Compare LC-MS results with radiolabeled tracer studies (³H/¹⁴C).

- Enzyme Source Standardization : Use hepatocytes from the same species (e.g., human vs. rat) to avoid interspecies variability.

- Positive Controls : Include reference compounds with known metabolic half-lives (e.g., caffeine for cytochrome P450 assays). stresses verifying data against multiple independent replicates .

Properties

IUPAC Name |

6-chloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZNSCCMEMUEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178012 | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-74-9 | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.